

A Comparative Guide to the Spectroscopic Interpretation of 2-Nitrobenzofuran Derivatives

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Compound of Interest

Compound Name: 2-Nitrobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of **2-nitrobenzofuran** derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structural and electronic properties of these compounds. This information is crucial for the identification, characterization, and development of new **2-nitrobenzofuran**-based therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of **2-nitrobenzofuran** derivatives, illustrating the influence of various substituents on their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ^1H NMR Chemical Shifts (δ) of **2-Nitrobenzofuran** Derivatives in CDCl_3

Compound	H-3	Aromatic Protons	Other Protons	Reference
2-Nitrobenzofuran	7.68 (s)	7.30-7.80 (m)	-	[1]
5-Bromo-2-nitrobenzofuran	7.75 (s)	7.50 (d), 7.65 (dd), 7.95 (d)	-	[2]
7-Methoxy-2-nitrobenzofuran	7.55 (s)	6.90 (d), 7.15 (t), 7.40 (d)	3.95 (s, OCH ₃)	[2]
3-Methyl-2-nitrobenzofuran	-	7.25-7.75 (m)	2.55 (s, CH ₃)	[3]

Table 2: ¹³C NMR Chemical Shifts (δ) of **2-Nitrobenzofuran** Derivatives in CDCl₃

Compound	C-2	C-3	Aromatic Carbons	Other Carbons	Reference
2-Nitrobenzofuran	151.0	115.5	112.0, 122.5, 125.0, 129.0, 130.0, 155.0	-	[4]
5-Bromo-2-nitrobenzofuran	150.5	116.8	113.5, 118.0, 127.5, 132.0, 132.5, 153.5	-	[2]
7-Methoxy-2-nitrobenzofuran	151.2	114.0	105.0, 110.0, 115.0, 129.5, 145.0, 148.0	56.0 (OCH ₃)	[2]
3-Methyl-2-nitrobenzofuran	158.0	125.0	111.5, 122.0, 124.5, 128.5, 129.5, 154.5	10.5 (CH ₃)	[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **2-nitrobenzofuran** derivatives, the key absorptions

are those of the nitro group, the benzofuran ring, and any other substituents.

Table 3: Characteristic IR Absorption Bands (cm^{-1}) of **2-Nitrobenzofuran** Derivatives (KBr Pellet)

Compound	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C}=\text{C})$ aromatic	$\nu(\text{C}-\text{O}-\text{C})$	Reference
2-Nitrobenzofuran	~1530	~1350	~1610, 1450	~1250	[5]
5-Bromo-2-nitrobenzofuran	~1525	~1345	~1605, 1445	~1245	[2]
7-Methoxy-2-nitrobenzofuran	~1520	~1340	~1615, 1460	~1260	[2]
3-Methyl-2-nitrobenzofuran	~1535	~1355	~1600, 1455	~1255	[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λ_{max}) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.

Table 4: UV-Vis Absorption Maxima (λ_{max}) of **2-Nitrobenzofuran** Derivatives in Ethanol

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Reference
2-Nitrobenzofuran	~310	~10,000	[7]
5-Bromo-2-nitrobenzofuran	~315	~11,500	[8]
7-Methoxy-2-nitrobenzofuran	~325	~12,000	[9]
3-Methyl-2-nitrobenzofuran	~312	~10,500	[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Key Mass Spectral Fragments (m/z) of **2-Nitrobenzofuran** Derivatives (Electron Ionization)

Compound	$[\text{M}]^+$	$[\text{M}-\text{NO}_2]^+$	$[\text{M}-\text{NO}_2-\text{CO}]^+$	Other Key Fragments	Reference
2-Nitrobenzofuran	163	117	89	63	[12][13]
5-Bromo-2-nitrobenzofuran	241/243	195/197	167/169	115	[2]
7-Methoxy-2-nitrobenzofuran	193	147	119	104, 91	[2]
3-Methyl-2-nitrobenzofuran	177	131	103	77	[14]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **2-nitrobenzofuran** derivative in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Spectral Width: 20 ppm
 - Acquisition Time: 4.09 s
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2.0 s
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.36 s
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H

NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.[15][16]

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid **2-nitrobenzofuran** derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
- Acquisition:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Processing: Record the spectrum in transmittance mode. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[19]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of the **2-nitrobenzofuran** derivative in absolute ethanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 $\mu\text{g/mL}$.[20]
- Instrument: A Shimadzu UV-1800 double-beam UV-Visible spectrophotometer (or equivalent).
- Acquisition:
 - Scan Range: 200-400 nm
 - Scan Speed: Medium

- Slit Width: 1.0 nm
- Analysis: Use a quartz cuvette with a 1 cm path length. Use absolute ethanol as the blank reference. Record the absorbance spectra and identify the wavelength of maximum absorbance (λ_{max}).[\[15\]](#)[\[21\]](#)

Mass Spectrometry

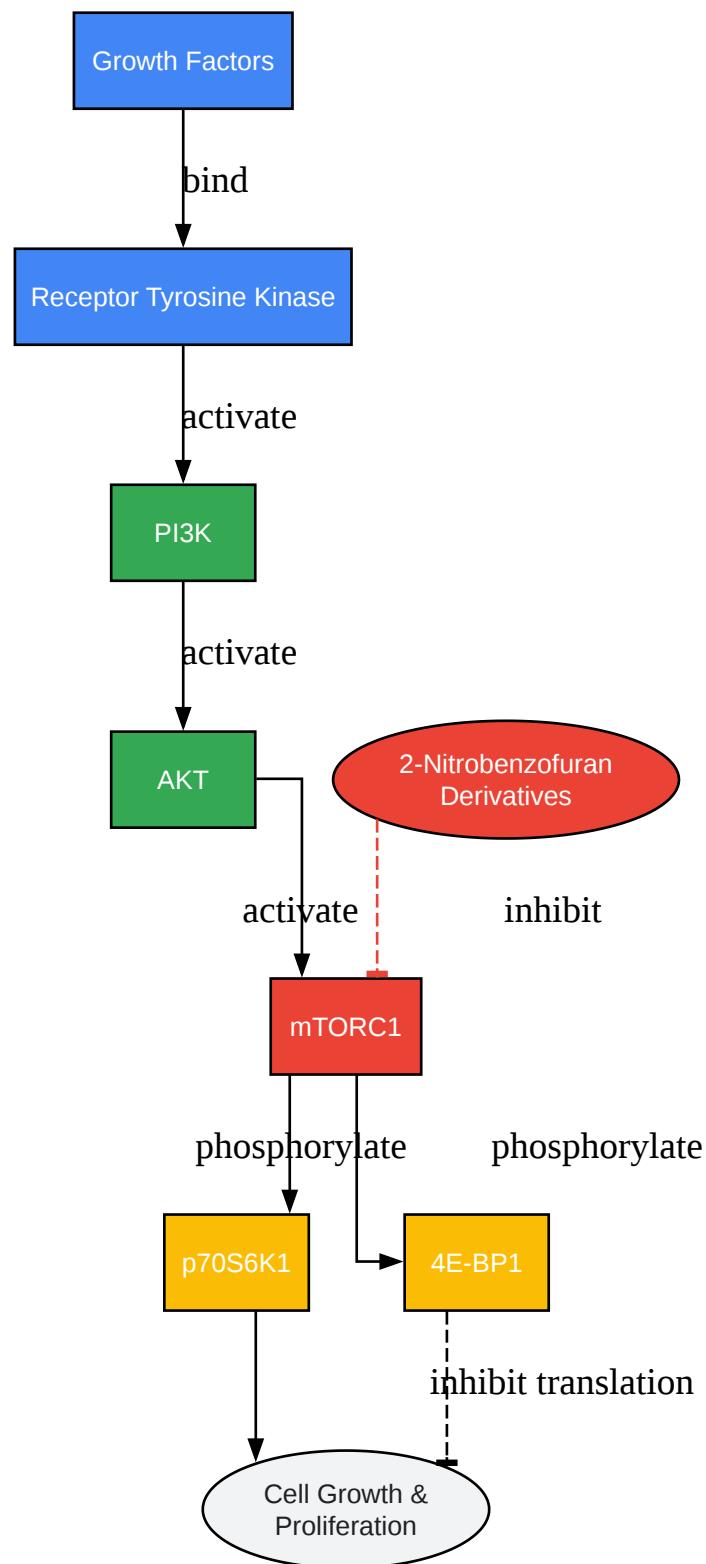
- Sample Introduction: Introduce the sample (dissolved in a suitable volatile solvent like methanol or acetonitrile) via direct infusion or through a gas chromatograph (for volatile compounds) or liquid chromatograph (for less volatile compounds).
- Instrument: A Waters Xevo G2-XS QTof Quadrupole Time-of-Flight Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[\[22\]](#)[\[23\]](#)
- Acquisition (ESI Positive Mode):
 - Capillary Voltage: 3.0 kV
 - Sampling Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
 - Mass Range: m/z 50-500
- Fragmentation Analysis (MS/MS): Select the molecular ion ($[\text{M}+\text{H}]^+$ or $\text{M}^{+\cdot}$) as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (5-40 eV) to obtain a comprehensive fragmentation pattern.[\[13\]](#)

Signaling Pathway and Experimental Workflow

Many benzofuran derivatives have been investigated for their potential as anticancer and antiviral agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been shown to exhibit anticancer activity by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[\[22\]](#) This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[\[17\]](#)[\[23\]](#)

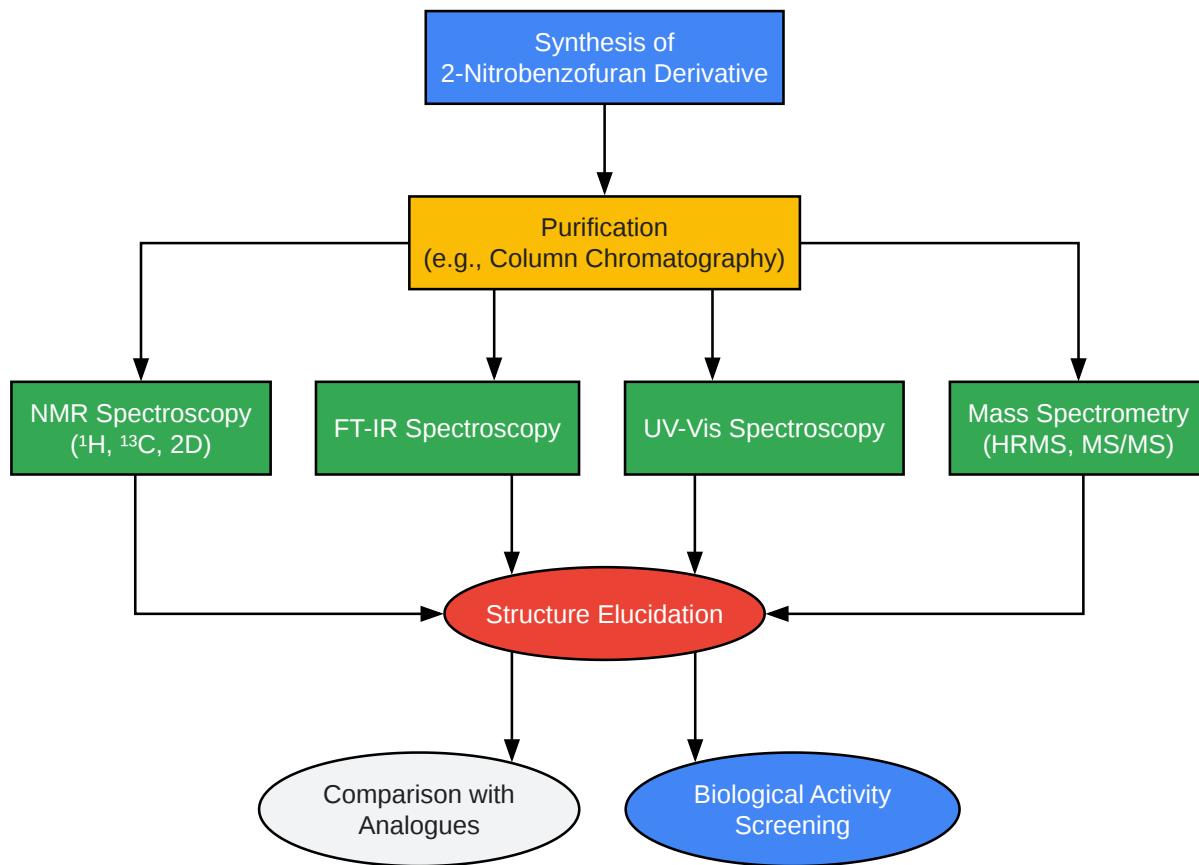


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Caption: The mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized **2-nitrobenzofuran** derivative.



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Caption: A typical workflow for the spectroscopic characterization of **2-nitrobenzofuran** derivatives.

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